(3R*,5R*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
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Description
This compound belongs to a class of molecules often involved in medicinal chemistry and pharmaceutical research due to their complex structures and potential biological activities. While specific studies on this exact compound are scarce, analogs and derivatives provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks like carboxylic acids, amides, and amines. Techniques such as nucleophilic substitution, amidation, and ring-closing reactions are commonly employed. The exact synthesis route would depend on the starting materials and the desired stereochemistry (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to “(3R*,5R*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide” includes features like chirality, aromatic rings, and heterocycles, contributing to their unique chemical and biological properties. The stereochemistry at the 3R*,5R* positions is crucial for the compound’s activity and interactions with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds with this structure can participate in reactions typical of amides, carboxamides, and fluorinated aromatics. These may include hydrolysis, nucleophilic attack, and electrophilic substitution. Their fluorinated groups can affect reactivity and binding properties, especially in biological systems (Wang et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are influenced by the compound's molecular structure. For instance, the presence of fluorine atoms typically decreases solubility in water but increases stability and lipophilicity, which can be crucial for crossing biological membranes (Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity toward other chemicals are determined by the functional groups present in the molecule. The piperidine and pyrrolidine rings suggest basicity, while the amide linkage affects chemical stability and reactivity. The specific interactions and transformations would depend on the chemical environment and the presence of catalysts or reactive species (Feng, 2011).
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities, including various piperidine and pyrrolidine derivatives, have been synthesized for further chemical and pharmacological study. These compounds are often synthesized to explore their potential as anti-inflammatory, analgesic agents, or to investigate their antimicrobial activities. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and triazines has shown potential for cyclooxygenase inhibition and possesses analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, synthesis efforts have led to new benzimidazole derivatives as renin inhibitors, showing significant pharmacokinetic improvements and bioavailability, highlighting the importance of structural modification for enhanced drug properties (Tokuhara et al., 2018).
Pharmacological Applications
Many piperidine and pyrrolidine derivatives are studied for their pharmacological effects, including antifatigue, antimicrobial, and antiviral activities. For example, some piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with highly potent anti-HIV-1 activity, demonstrating the therapeutic potential of these compounds in viral inhibition (Imamura et al., 2006). Additionally, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have revealed moderate to good antimicrobial activities, indicating their potential use in combating bacterial and fungal infections (Jadhav et al., 2017).
Potential Therapeutic Uses
The exploration of piperidine and pyrrolidine derivatives extends to their potential therapeutic applications, including their use as serotonin 4 receptor agonists for gastrointestinal motility, highlighting the diverse therapeutic avenues for these compounds (Sonda et al., 2003). The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their cytotoxic activity against cancer cells, offering insights into potential anticancer therapies (Hassan et al., 2014).
properties
IUPAC Name |
(3R,5R)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O3/c1-27-15-5-4-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-6-2-3-7-24/h4-5,13-14,22H,2-3,6-11H2,1H3,(H,23,25)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDEPMMHIEQHN-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCCC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
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